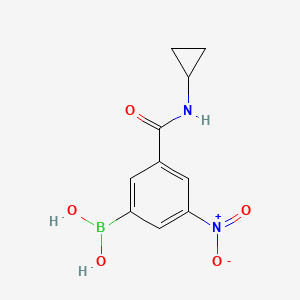

(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O5/c14-10(12-8-1-2-8)6-3-7(11(15)16)5-9(4-6)13(17)18/h3-5,8,15-16H,1-2H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOBGRNHHLTXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661230 | |

| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-86-4 | |

| Record name | B-[3-[(Cyclopropylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, proposes a detailed synthetic route, and explores its potential applications, particularly in cross-coupling reactions and medicinal chemistry. While this molecule is noted in chemical databases, a thorough review of scientific literature indicates a lack of extensive characterization and application studies. Therefore, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust and scientifically grounded resource.

Introduction to this compound

This compound belongs to the versatile class of organoboron compounds, which have become indispensable tools in modern organic synthesis and drug discovery.[1][2] The molecule's structure is characterized by a phenylboronic acid scaffold substituted with a nitro group and a cyclopropylcarbamoyl moiety. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of complex organic molecules.

The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and the boronic acid. The cyclopropylcarbamoyl group introduces a rigid, three-dimensional element that can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

Physicochemical and Structural Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₁₁BN₂O₅ | |

| Molecular Weight | 250.02 g/mol | Calculated |

| IUPAC Name | This compound | |

| CAS Number | 1451392-51-6 | |

| Appearance | Expected to be a white to pale yellow crystalline powder. | Inferred from related compounds like 3-nitrophenylboronic acid.[4][5] |

| Melting Point | Not experimentally determined. Likely to be a high-melting solid. | 3-Nitrophenylboronic acid has a melting point of 282-287 °C.[4] |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and methanol. | General property of similar boronic acids.[4] |

| pKa | Not experimentally determined. The boronic acid moiety is expected to be acidic. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through the amidation of a suitable carboxylic acid precursor. A potential starting material is 3-carboxy-5-nitrophenylboronic acid, which can be synthesized from 3-carboxyphenylboronic acid.[6] The subsequent amide bond formation with cyclopropylamine can be achieved using standard peptide coupling reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Amide Coupling of 3-Carboxy-5-nitrophenylboronic acid with Cyclopropylamine

This protocol is based on standard EDC/HOBt coupling procedures.[7][8][9]

-

Reaction Setup: In a round-bottom flask, dissolve 3-carboxy-5-nitrophenylboronic acid (1.0 equiv) and N-hydroxybenzotriazole (HOBt) (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Amine and Base: To the solution, add cyclopropylamine (1.1 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

-

Activation and Reaction: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equiv) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Chemical Reactivity and Potential Applications

The trifunctional nature of this compound makes it a versatile reagent in organic synthesis and a promising scaffold in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most anticipated application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10][11] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the synthesis of complex biaryl structures.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.[12][13]

-

Reaction Setup: To a reaction vessel, add this compound (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential.[14][15] The structural features of this compound suggest several avenues for its application in drug discovery:

-

Enzyme Inhibition: The boronic acid moiety can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes. This makes it a candidate for developing inhibitors of proteases, beta-lactamases, and other enzymes.[15]

-

Bioconjugation and Sensing: Boronic acids can form reversible covalent bonds with diols, a property that can be exploited for bioconjugation to sugars on proteins or for the development of sensors for saccharides.[4]

-

Scaffold for Library Synthesis: Its utility in Suzuki-Miyaura coupling makes it an excellent building block for generating libraries of diverse compounds for high-throughput screening in drug discovery programs.[1]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds such as nitrophenylboronic acids, appropriate safety precautions should be taken.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique structural features—a reactive boronic acid, an electron-withdrawing nitro group, and a cyclopropylamide moiety—position it as a valuable tool for synthetic chemists and drug discovery scientists. While further experimental validation of its properties and reactivity is needed, the foundational chemical principles and data from analogous compounds strongly suggest its utility in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutics. This guide provides a solid theoretical framework to inspire and direct future research into this intriguing molecule.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi-res.com [mdpi-res.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Nitrophenylboronic Acid | C6H6BNO4 | CID 1677 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid (CAS: 871332-86-4): A Key Intermediate in Niraparib Synthesis

This technical guide provides an in-depth analysis of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, a critical building block in contemporary pharmaceutical synthesis. Primarily intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines detailed synthetic protocols, and explores its pivotal role in the synthesis of the targeted anti-cancer agent, Niraparib.

Introduction: The Strategic Importance of Functionalized Boronic Acids

Boronic acids have become indispensable tools in modern organic synthesis, largely due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] These reactions facilitate the formation of carbon-carbon bonds, a fundamental process in constructing the complex molecular architectures of many pharmaceuticals.[1] The compound this compound (CAS: 871332-86-4) is a prime example of a highly functionalized boronic acid designed for a specific and critical purpose in medicinal chemistry. Its structure, featuring a reactive boronic acid moiety, a nitro group for further functionalization, and a cyclopropylcarbamoyl group, makes it a bespoke intermediate for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

Specifically, this boronic acid is a key precursor to Niraparib (MK-4827), a potent PARP1 and PARP2 inhibitor approved for the treatment of various cancers, including ovarian and breast cancers.[5][6] The strategic placement of its functional groups allows for precise and efficient coupling to form the core structure of Niraparib.

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective handling, reaction optimization, and characterization.

| Property | Value | Reference |

| CAS Number | 871332-86-4 | [7] |

| Molecular Formula | C₁₀H₁₁BN₂O₅ | [7] |

| Molecular Weight | 250.02 g/mol | [7] |

| Melting Point | 126-128 °C | [8] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 6.26 ± 0.10 (Predicted) | [8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key transformation involves the amidation of its carboxylic acid precursor, 3-Carboxy-5-nitrophenylboronic acid.

Synthetic Pathway Overview

The logical pathway to obtaining the title compound involves two primary stages: the synthesis of the carboxylic acid precursor followed by its amidation.

Caption: Experimental workflow for the amidation step.

Detailed Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Carboxy-5-nitrophenylboronic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: To the stirred solution, add a suitable peptide coupling reagent such as HATU (1.1 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the mixture to stir at room temperature for 30 minutes to form the activated ester. The causality here is that the coupling agent forms a highly reactive intermediate with the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

-

Amidation: Cool the reaction mixture to 0°C in an ice bath. Slowly add cyclopropylamine (1.2 eq) dropwise. The low temperature is crucial to control the exothermicity of the reaction and minimize side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.

Application in the Synthesis of Niraparib

The primary and most significant application of this compound is its use as a key building block in the synthesis of the PARP inhibitor, Niraparib. [3][4]It participates in a Suzuki-Miyaura cross-coupling reaction with a suitable indazole derivative.

The Role of PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks. [5]In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality. [5][6]

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

Suzuki-Miyaura Coupling in Niraparib Synthesis

In the synthesis of Niraparib, this compound is coupled with an appropriately substituted indazole halide (e.g., a bromo-indazole).

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine the indazole derivative (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 5 mol%). The choice of catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates.

-

Solvent and Degassing: Add a suitable solvent system, often a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it or by using freeze-pump-thaw cycles. This is vital to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product into an organic solvent, dry, and concentrate. The resulting crude product is then purified, typically by column chromatography, to yield the coupled product, which is a late-stage intermediate of Niraparib.

Analytical Characterization

While a publicly available, peer-reviewed 1H NMR spectrum for this specific compound is not readily found, the expected signals can be predicted based on its structure.

-

Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5 ppm).

-

Amide Proton (NH): A broad singlet, typically in the δ 8.0-9.0 ppm range.

-

Cyclopropyl Protons: Complex multiplets in the upfield region (δ 0.5-3.0 ppm).

-

Boronic Acid Protons (B(OH)₂): A broad singlet that is often exchangeable with D₂O.

For quality control, a combination of 1H NMR, 13C NMR, LC-MS, and HPLC is recommended to confirm the structure and purity of the synthesized compound.

Conclusion

This compound is a sophisticated and indispensable intermediate in the synthesis of the PARP inhibitor Niraparib. Its tailored structure highlights the evolution of boronic acids from general synthetic reagents to highly specialized building blocks in modern drug discovery. The synthetic protocols outlined in this guide, rooted in established chemical principles, provide a framework for its preparation and utilization. A thorough understanding of its properties and reactivity is paramount for any scientist or researcher working on the synthesis of Niraparib or related PARP inhibitors. This compound exemplifies the synergy between synthetic organic chemistry and medicinal chemistry in the development of life-saving targeted therapies.

References

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

- U.S. Patent No. US10927095B2. (2021).

- Jones, P., Ontoria, J. M., Scarpelli, R., & Schultz-Fademrecht, C. (2008). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.

-

PubChem. (n.d.). Niraparib. Retrieved from [Link]

-

Silva, F. A., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3075. [Link]

-

Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. The Journal of Organic Chemistry, 77(18), 8386–8400. [Link]

-

PubChem. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Niraparib. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Niraparib(1038915-60-4) 1H NMR spectrum [chemicalbook.com]

- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ni-catalyzed Suzuki–Miyaura coupling reactions of pyrimidin-2-yl phosphates, tosylates and pivalates with arylboronic acids | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-カルボキシ-5-ニトロフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational knowledge of arylboronic acids, leveraging data from closely related analogs to provide a robust understanding of its molecular structure, synthesis, and potential applications.

Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry, largely due to their versatile reactivity, stability, and relatively low toxicity.[1][2] The introduction of a boronic acid moiety into a molecule can significantly alter its physicochemical and pharmacokinetic properties, often leading to improved biological activity.[3][4] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids for the formation of carbon-carbon bonds, has revolutionized the synthesis of complex organic molecules, including many pharmaceuticals.[2]

This compound, with its distinct substitution pattern, presents a unique scaffold for the development of novel therapeutics. The presence of the nitro group, a strong electron-withdrawing group, influences the electronic properties of the phenyl ring and the acidity of the boronic acid. The cyclopropylcarbamoyl moiety provides a combination of rigidity and lipophilicity that can be crucial for molecular recognition and binding to biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is presented below.

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BN₂O₅ | PubChem[5] |

| Molecular Weight | 266.02 g/mol | PubChem[5] |

| IUPAC Name | [3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | PubChem[5] |

| CAS Number | 1423129-20-7 | BLD Pharm[6] |

Spectroscopic Characterization (Anticipated)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide proton. The aromatic protons will likely appear as multiplets in the downfield region (δ 7-9 ppm). The cyclopropyl protons will exhibit characteristic multiplets in the upfield region (δ 0.5-1.5 ppm). The amide proton (NH) is expected to be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom. The aromatic carbons will resonate in the δ 120-150 ppm range, with the carbon attached to the electron-withdrawing nitro group shifted further downfield. The carbonyl carbon of the amide will appear around δ 160-170 ppm. The cyclopropyl carbons will be observed in the upfield region (δ 5-20 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. A broad O-H stretching band for the boronic acid will be present around 3200-3600 cm⁻¹. The N-H stretching of the amide should appear around 3300 cm⁻¹. Strong C=O stretching of the amide will be observed near 1650 cm⁻¹. The asymmetric and symmetric stretching of the nitro group will give rise to strong bands around 1530 and 1350 cm⁻¹, respectively.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopropyl group, the nitro group, and cleavage of the amide bond.

Synthesis and Purification

The synthesis of this compound would typically follow a multi-step pathway common for the preparation of functionalized arylboronic acids.[3][7]

General Synthetic Approach

A plausible synthetic route is outlined below. This approach is based on established methodologies for the synthesis of similar compounds.

Figure 2: A potential synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization for this specific substrate.

Step 1: Synthesis of N-Cyclopropyl-3-bromo-5-nitrobenzamide

-

To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-3-bromo-5-nitrobenzamide.

Step 2: Synthesis of this compound via Miyaura Borylation

-

In a flame-dried Schlenk flask, combine N-cyclopropyl-3-bromo-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc) (3.0 eq).

-

Add a suitable anhydrous solvent (e.g., dioxane or toluene).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.

-

Purify the final product by recrystallization or column chromatography.

Chemical Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is a key functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of biaryl structures, which are common motifs in many biologically active compounds.[2]

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential as an ENPP1 Inhibitor

Recent research has highlighted the potential of boronic acid-containing molecules as inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response against cancer. By inhibiting ENPP1, the STING pathway can be activated, leading to an anti-tumor immune response. The structural features of this compound make it a candidate for investigation as an ENPP1 inhibitor.

Other Potential Applications

The unique combination of functional groups in this molecule opens up possibilities for its use in various areas of drug discovery, including:

-

Protease Inhibitors: Boronic acids are known to act as inhibitors of serine proteases.[3]

-

Sensors: The boronic acid group can reversibly bind to diols, making it a candidate for the development of sensors for saccharides and other diol-containing molecules.

-

Material Science: Arylboronic acids can be incorporated into polymers and other materials to impart specific functionalities.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and drug development. While a comprehensive experimental characterization is not yet publicly available, its structural features suggest it is a valuable building block for the synthesis of complex molecules and a promising candidate for biological screening, particularly as an ENPP1 inhibitor. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020, 25(18), 4323. [Link][3][7]

-

The Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link][2]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link][3][7]

-

Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. NIH. [Link][2]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PMC. [Link][4]

Sources

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H11BN2O5 | CID 44886942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1423129-20-7|3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ramachandran Research Group [chem.purdue.edu]

Purity and stability of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

An In-Depth Technical Guide to the Purity and Stability of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid

Foreword: The Critical Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in contemporary organic chemistry and drug development. Their versatility, functional group tolerance, and relative stability have positioned them as key intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The specific molecule under consideration, this compound, incorporates several key structural motifs: a reactive boronic acid moiety, a robust cyclopropylamide, and an electron-withdrawing nitro group. This combination makes it a valuable building block for complex molecular architectures in medicinal chemistry. However, the very reactivity that makes this compound useful also predisposes it to specific purity and stability challenges. This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for assessing the purity and understanding the stability profile of this important synthetic intermediate, ensuring its reliable application in sensitive downstream processes.

Part 1: A Rigorous Approach to Purity Assessment

Ensuring the high purity of this compound is paramount for its successful use. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted byproducts, and complications in the purification of the final active pharmaceutical ingredient (API). A multi-modal analytical approach is essential for a complete purity profile.

Chromatographic Methods: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the purity of boronic acids and their related impurities.[1] Its ability to separate structurally similar compounds makes it ideal for this purpose.

Expertise in Action: Why Reversed-Phase HPLC is the Method of Choice The combination of a nonpolar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the relatively polar boronic acid from nonpolar impurities, such as organic starting materials or homocoupling byproducts. The inclusion of an acid modifier (e.g., formic or acetic acid) in the mobile phase is critical. It ensures the boronic acid moiety remains protonated, leading to consistent retention times and sharp, symmetrical peak shapes.

Protocol 1: Reversed-Phase HPLC Method for Purity Determination

-

Instrumentation: An HPLC or UHPLC system equipped with a PDA or UV detector.

-

Column Selection: A robust C18 column (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm) is recommended for its excellent retention of polar compounds and high performance.

-

Sample Preparation: Dissolve the boronic acid sample in a suitable aprotic solvent like acetonitrile to a concentration of approximately 0.5-1.0 mg/mL. Aprotic solvents are preferred to minimize the risk of hydrolysis to the corresponding boronic acid if analyzing a boronate ester derivative.[2][3]

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Run a linear gradient elution to ensure separation of early and late-eluting impurities.

-

-

Detection: Monitor at a wavelength where the nitroaromatic chromophore has strong absorbance, typically around 254 nm or 280 nm.

-

Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, < 3 µm | Provides high-resolution separation for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures protonation and good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |

| Gradient | 5% to 95% B over 10 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 0.5 mL/min | Typical for analytical HPLC columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | PDA/UV at 254 nm | The nitroaromatic system provides a strong UV chromophore. |

| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |

Table 1: Recommended HPLC Parameters

For higher throughput and sensitivity, an Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method can be employed. This provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the tentative identification of unknown impurities.[4]

Spectroscopic Methods: Confirming Identity and Structure

While chromatography quantifies purity, spectroscopy confirms the chemical identity of the main component and helps elucidate the structure of impurities.

-

¹H and ¹³C NMR: These techniques are essential for confirming the organic framework of the molecule—verifying the presence of the cyclopropyl, amide, and substituted phenyl groups. The integration of proton signals in ¹H NMR can also give a preliminary indication of purity against a known standard.

-

¹¹B NMR Spectroscopy: This is a uniquely powerful tool for characterizing boronic acids.[5][6] It provides direct insight into the chemical environment of the boron atom. The chemical shift in ¹¹B NMR can distinguish between the desired trigonal planar (sp²) boronic acid and potential tetrahedral (sp³) boronate species that may form in the presence of diols or water.[5][7] It is also highly effective at detecting the presence of the cyclic trimeric anhydride, known as a boroxine, a common impurity in solid boronic acid samples.[4]

| Technique | Key Information Provided | Expected Observation for Pure Sample |

| ¹H NMR | Confirms proton environment and structural integrity. | Signals corresponding to aromatic, cyclopropyl, and amide protons with correct integration. |

| ¹¹B NMR | Determines hybridization state of Boron. | A single, relatively broad peak around 28-30 ppm, characteristic of an sp²-hybridized arylboronic acid. |

| LC-MS | Confirms molecular weight. | A parent ion peak corresponding to the exact mass of the molecule ([M+H]⁺ or [M-H]⁻). |

Table 2: Key Spectroscopic Characterization Data

Purity Assessment Workflow

The following diagram outlines a logical workflow for the comprehensive purity assessment of this compound.

Forced Degradation Studies: Proactively Identifying Liabilities

Forced degradation, or stress testing, is a critical study in drug development that exposes the compound to harsh conditions to deliberately induce degradation. [8][9][10]The goals are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating the parent compound from all its degradants.

Protocol 2: Forced Degradation Study Framework

-

Prepare Stock Solution: Create a stock solution of the boronic acid at ~1 mg/mL in acetonitrile.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation. [10] * Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH at room temperature for 8 hours.

-

Oxidation: Add 3% H₂O₂ at room temperature for 24 hours. [8] * Thermal: Heat the solid material at 80 °C for 48 hours.

-

Photolytic: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux-hours visible, 200 watt-hours/m² UV). [8][10]3. Analysis: After exposure, neutralize the acid and base samples and dilute all samples to the same concentration. Analyze by the validated HPLC method (Protocol 1) to assess the percentage of degradation and the formation of new peaks.

-

| Stress Condition | Typical Reagent/Setting | Potential Degradation Products | Primary Pathway Targeted |

| Acidic | 0.1 M HCl, 60 °C | N-cyclopropyl-3-nitrobenzamide | Protodeboronation, Amide Hydrolysis |

| Basic | 0.1 M NaOH, RT | N-cyclopropyl-3-nitrobenzamide, 3-carboxy-5-nitroaniline | Protodeboronation, Amide Hydrolysis |

| Oxidative | 3% H₂O₂, RT | N-cyclopropyl-3-hydroxy-5-nitrobenzamide | Oxidative Deboronation |

| Thermal | 80 °C (Solid) | Boroxine | Dehydration |

| Photolytic | ICH Q1B Light Box | Various, potentially nitro-group reduction or radical species | Photodegradation |

Table 3: Forced Degradation Conditions and Expected Outcomes

Recommendations for Storage and Handling

Based on the inherent instability of boronic acids, strict storage and handling procedures are required to maintain the integrity of this compound.

-

Storage: The compound should be stored in a cool (2-8 °C), dry environment, protected from light. [11]Containers should be tightly sealed and backfilled with an inert gas like argon or nitrogen to displace moisture and oxygen. [11][12]Storing the material in a desiccator can further protect against moisture-driven dehydration and protodeboronation. [12]* Handling: Minimize exposure to the ambient atmosphere. Weighing should be done promptly, and containers should be resealed immediately. For preparing solutions for reactions, use dry, aprotic solvents whenever the process allows.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. A robust analytical strategy, centered on reversed-phase HPLC and supported by ¹H and ¹¹B NMR, is essential for confirming its quality. Awareness of its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—enables the implementation of appropriate storage and handling protocols. By following the guidelines outlined in this document, researchers and drug development professionals can ensure the consistent quality of this material, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.

- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley.

- Eldred, S. E., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC.

- Wang, W. R., et al. (1994). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters.

- Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.

- Reddy, G. N., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

- Duval, F.L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

- Soloway, A. H., & Gordon, D. S. (1958). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.

- Vortherms, A. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.

- Boron Molecular. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing. Boron Molecular.

- American Elements. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. American Elements Blog.

- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Wikipedia. (n.d.). Boronic acid. Wikipedia.

- Vortherms, A. R., et al. (2022).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A.

- ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate.

- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.

- Ye, M. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.

- Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition.

- U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax.

- Guidechem. (n.d.). What are the preparation methods and uses of 3-nitrophenylboronic acid?. Guidechem.

- TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. Trade Science Inc.

- Sigma-Aldrich. (n.d.). 3-Nitrophenylboronic acid. Sigma-Aldrich.

- STEMart. (n.d.). Forced Degradation Studies. STEMart.

- ResearchGate. (2025). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- MedCrave. (2016). Forced Degradation Studies. MedCrave online.

- PubChem. (n.d.). (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid.

- Frontier Specialty Chemicals. (n.d.). Organoborons. Frontier Specialty Chemicals.

- ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate.

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- ChemicalBook. (2025). 3-Carboxy-5-nitrophenylboronic acid. ChemicalBook.

- Sigma-Aldrich. (n.d.). (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Sigma-Aldrich.

Sources

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Forced Degradation Studies - STEMart [ste-mart.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | 860173-33-7 [sigmaaldrich.com]

- 12. laballey.com [laballey.com]

The Ascending Role of Nitrophenylboronic Acids in Medicinal Chemistry: A Technical Guide

Abstract

Nitrophenylboronic acids (NPBAs) are emerging from the broader class of arylboronic acids as uniquely versatile scaffolds in medicinal chemistry. The strategic placement of an electron-withdrawing nitro group onto the phenylboronic acid framework imparts distinct chemical properties that are being ingeniously exploited for a range of biomedical applications. This technical guide provides an in-depth exploration of the synthesis, unique characteristics, and burgeoning applications of NPBAs. We will delve into their utility as responsive probes for reactive oxygen species, sophisticated components of targeted drug delivery systems, and potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to harness the potential of these remarkable molecules.

Introduction: The Unique Chemical Landscape of Nitrophenylboronic Acids

Arylboronic acids, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring, have long been celebrated for their role in synthetic organic chemistry, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Within this family, nitrophenylboronic acids are distinguished by the presence of a nitro (-NO₂) group. This functionalization is not merely an additive feature; it fundamentally alters the electronic and chemical properties of the molecule, creating a platform ripe for medicinal chemistry applications.

The electron-withdrawing nature of the nitro group enhances the Lewis acidity of the boron atom, influencing its reactivity and interactions with biological nucleophiles.[2] This key characteristic underpins many of the applications discussed herein. Furthermore, the nitro group itself can serve as a reactive handle or a trigger for specific biological responses. The position of the nitro group (ortho, meta, or para) relative to the boronic acid moiety allows for fine-tuning of these properties, enabling the rational design of molecules for specific biological targets and environments.[3][4]

This guide will navigate the multifaceted applications of NPBAs, from their synthesis to their deployment in complex biological systems, providing a comprehensive resource for the modern medicinal chemist.

Synthesis of Nitrophenylboronic Acids: Crafting the Molecular Toolkit

The synthesis of nitrophenylboronic acids is a critical first step in their application. Several synthetic routes are available, with the choice often depending on the desired isomer and the scale of the reaction.

General Synthetic Strategies

The most common approaches for synthesizing nitrophenylboronic acids involve either the nitration of phenylboronic acid or the borylation of a nitro-substituted aryl halide.

-

Nitration of Phenylboronic Acid: This method involves the direct nitration of phenylboronic acid using nitrating agents such as nitric acid. The reaction conditions, including temperature and the presence of catalysts, can be modulated to favor the formation of specific isomers (ortho, meta, or para).[5][6] However, this approach can sometimes lead to mixtures of isomers and requires careful purification.[4]

-

Borylation of Nitro-substituted Aryl Halides: A more regioselective approach involves the conversion of a nitro-substituted aryl halide (e.g., bromonitrobenzene) to the corresponding boronic acid. This is often achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or through palladium-catalyzed cross-coupling reactions.[3]

Detailed Experimental Protocols

Below are representative, step-by-step protocols for the synthesis of ortho-, meta-, and para-nitrophenylboronic acid.

Protocol 2.2.1: Synthesis of 2-Nitrophenylboronic Acid

This protocol is adapted from a patented method involving the nitration of phenylboronic acid.[5]

-

Reaction Setup: In a reaction vessel, dissolve phenylboronic acid (1.0 mol) in chloroform (12 mol).

-

Addition of Reagents: While stirring, slowly add nitric acid (2.0 mol) and methyl urea (0.01 mol) as a catalyst.

-

Reaction Conditions: Maintain the reaction temperature at 50°C and continue stirring until the reaction is complete (monitor by TLC).

-

Work-up: Pour the reaction mixture into ice water and concentrate to a smaller volume.

-

Isolation and Purification: Cool the mixture to allow the solid product to precipitate. Collect the solid by filtration, wash with ice water, and dry to obtain 2-nitrophenylboronic acid. The product can be further purified by recrystallization.

Protocol 2.2.2: Synthesis of 3-Nitrophenylboronic Acid

This method involves the nitration of phenylboronic acid under cold conditions.[3]

-

Reaction Setup: In a flask, add a small amount of urea to fuming nitric acid (1.20 M). Cool the mixture to -15°C using an ice-salt bath.

-

Addition of Phenylboronic Acid: Slowly add phenylboronic acid over 1-2 hours, ensuring the temperature does not exceed -9°C.

-

Reaction and Quenching: Stir the mixture for an additional 15-30 minutes, then pour it over ice to precipitate the product.

-

Isolation and Purification: Collect the precipitated nitrophenylboronic acid by vacuum filtration. The crude product can be recrystallized from a small amount of water after treatment with decolorizing charcoal.

Protocol 2.2.3: Synthesis of 4-Nitrophenylboronic Acid

This protocol describes a method starting from 4-nitroaniline.[4]

-

Diazotization: Dissolve 4-nitroaniline (1.0 eq.) in a mixture of methanol and hydrochloric acid. Cool the solution to 0-5°C and add a solution of sodium nitrite to form the diazonium salt.

-

Borylation: After stirring for 30 minutes, add a solution of hydrochloric acid in methanol and continue stirring for 60 minutes.

-

Work-up and Extraction: Dilute the reaction mixture with water and extract with dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitrophenylboronic acid.

Application I: Sentinels of Cellular Stress - NPBAs as Probes for Reactive Oxygen Species

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are key signaling molecules in various physiological and pathological processes.[7] An imbalance in their production can lead to oxidative stress, a hallmark of many diseases. Nitrophenylboronic acids have emerged as highly effective probes for the detection of specific ROS/RNS, particularly peroxynitrite (ONOO⁻).

Mechanism of Peroxynitrite Detection

The detection of peroxynitrite by boronate-based probes is a rapid and stoichiometric reaction.[1] The primary mechanism involves the direct oxidation of the boronate group to a hydroxyl group, which results in a change in the fluorescence properties of the molecule.[8]

Figure 1: General mechanism of peroxynitrite detection by nitrophenylboronic acids.

The reaction between peroxynitrite and arylboronic acids is significantly faster than with other ROS like hydrogen peroxide, providing a basis for selectivity.[1] The reaction proceeds through a peroxyborate intermediate which then rearranges to the corresponding phenol. While the phenolic product is the major species formed, a minor pathway involving free radical intermediates has also been identified, which is specific to the reaction with peroxynitrite and can be used for further confirmation.[9]

Quantitative Data for NPBA-Based ROS Probes

The efficacy of NPBA-based probes can be quantified by several parameters, including their reaction rate constants and limits of detection.

| Probe Derivative | Target ROS | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Limit of Detection (LOD) | Reference |

| 4-Acetylphenylboronic acid | ONOO⁻ | 1.6 x 10⁶ | Not specified | [1] |

| Peroxy-Caged Luciferin-1 (PCL-1) | ONOO⁻ | 5.84 x 10³ | 16 nM | [10] |

| Rhodamine B Phenyl Hydrazide | ONOO⁻ | Not specified | 1.4 nM | [2] |

| Coumarin-based probes | ONOO⁻ | Not specified | 0.26 - 0.36 µM | [6] |

Table 1: Quantitative performance of selected boronate-based probes for reactive oxygen species.

Experimental Protocol: Intracellular Detection of Peroxynitrite

This protocol provides a general guideline for using a nitrophenylboronic acid-based fluorescent probe for imaging peroxynitrite in living cells.

Protocol 3.3.1: Confocal Microscopy Imaging of Intracellular Peroxynitrite

-

Cell Culture: Plate cells (e.g., HeLa or RAW 264.7) on glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Loading: Incubate the cells with the nitrophenylboronic acid-based probe (typically 5 µM) in a suitable buffer (e.g., DPBS) for 20-30 minutes at 37°C.[11][12]

-

Induction of Peroxynitrite Production: To detect endogenous peroxynitrite, cells can be stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For exogenous detection, a solution of peroxynitrite can be added to the cells.[11]

-

Image Acquisition: After a short incubation period (e.g., 10 minutes) with the stimulus, wash the cells with buffer and acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.

-

Controls: Include control groups such as unstained cells, cells treated with the probe but no stimulus, and cells pre-treated with a peroxynitrite scavenger or a nitric oxide synthase inhibitor to validate the specificity of the signal.[13]

Figure 2: Experimental workflow for intracellular peroxynitrite detection.

Application II: Intelligent Therapeutic Carriers - NPBAs in Drug Delivery

The ability of boronic acids to form reversible covalent bonds with diols has been ingeniously harnessed to create "smart" drug delivery systems.[14] These systems can be designed to release their therapeutic cargo in response to specific biological triggers, such as changes in pH or the presence of certain molecules.

pH-Responsive Drug Release Mechanism

Many nitrophenylboronic acid-based drug delivery systems utilize the pH-dependent equilibrium of boronic acid-diol interactions.[15] At physiological pH (around 7.4), boronic acids can form stable boronate esters with diol-containing molecules (including some drugs or carrier components). In the more acidic microenvironment of tumors or within cellular endosomes (pH 5.0-6.5), this equilibrium shifts, leading to the cleavage of the boronate ester and the release of the drug.[16][17]

Figure 3: pH-responsive drug release from a boronic ester-based system.

Quantitative Data for NPBA-Based Drug Delivery Systems

The performance of these delivery systems can be evaluated based on their drug loading capacity and encapsulation efficiency.

| Delivery System | Drug | Drug Loading Content (DLC%) | Encapsulation Efficiency (EE%) | Reference |

| Phenylboronic acid-functionalized nanoparticles | Emodin | 2.1 | 78 | [18] |

| PTX/PBA NPs | Paclitaxel | Not specified | High | [19] |

Table 2: Performance metrics of selected boronic acid-based drug delivery systems.

Experimental Protocol: Synthesis and Characterization of Drug-Loaded Nanoparticles

This protocol outlines the general steps for preparing and characterizing nitrophenylboronic acid-functionalized nanoparticles for drug delivery.

Protocol 4.3.1: Preparation and Evaluation of NPBA Nanoparticles

-

Synthesis of NPBA-functionalized Polymer: Synthesize a polymer backbone with pendant nitrophenylboronic acid groups. This can be achieved by copolymerizing a monomer containing the NPBA moiety or by post-functionalization of a pre-existing polymer.[20]

-

Nanoparticle Formulation: Prepare the nanoparticles using a method such as nanoprecipitation or self-assembly. Dissolve the NPBA-functionalized polymer and the drug in a suitable organic solvent, then add this solution to an aqueous phase under stirring to form the nanoparticles.[19]

-

Characterization of Nanoparticles:

-

Size and Morphology: Determine the size, polydispersity index, and morphology of the nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

Drug Loading: Quantify the drug loading content (DLC) and encapsulation efficiency (EE) using techniques like UV-Vis spectroscopy or HPLC after separating the nanoparticles from the unloaded drug.

-

-

In Vitro Drug Release Study:

-

Disperse the drug-loaded nanoparticles in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5).

-

At predetermined time intervals, collect aliquots, separate the nanoparticles, and measure the concentration of the released drug in the supernatant.

-

Plot the cumulative drug release as a function of time to evaluate the pH-responsiveness of the system.[21]

-

Application III: Precision Targeting - NPBAs as Enzyme Inhibitors

The unique electronic properties of nitrophenylboronic acids make them attractive candidates for the design of enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of many serine proteases, leading to potent inhibition.

Inhibition of Beta-Lactamases and Prostate-Specific Antigen (PSA)

-

Beta-Lactamase Inhibition: Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Nitrophenylboronic acids have been shown to be effective inhibitors of these enzymes, with some derivatives exhibiting Ki values in the nanomolar range.[3] The boronic acid forms a tetrahedral adduct with the active site serine, mimicking the transition state of the natural substrate hydrolysis.

-

Prostate-Specific Antigen (PSA) Inhibition: PSA is a serine protease that is a well-known biomarker for prostate cancer. 3-Nitrophenylboronic acid has been shown to inhibit the enzymatic activity of PSA, suggesting its potential as a therapeutic agent for prostate cancer.[9] The inhibition is achieved through the interaction of the boronic acid with the catalytic triad in the active site of PSA.

Quantitative Data for NPBA-Based Enzyme Inhibitors

The potency of enzyme inhibitors is typically expressed by their inhibition constant (Ki).

| Inhibitor | Target Enzyme | Ki Value | Reference |

| 3-Azidomethylphenyl boronic acid derivative (10a) | AmpC β-Lactamase | 140 nM | [3] |

| 3-Azidomethylphenyl boronic acid derivative (5) | KPC-2 β-Lactamase | 730 nM | [3] |

| Peptide boronic acid inhibitor | Prostate-Specific Antigen (PSA) | 25 nM | [22] |

Table 3: Inhibition constants (Ki) of selected nitrophenylboronic acid-based enzyme inhibitors.

Biocompatibility and Future Perspectives

A critical consideration for any material intended for medicinal applications is its biocompatibility and potential toxicity. While boronic acids are generally considered to have low toxicity, comprehensive evaluation is essential. Studies on the cytotoxicity of nitrophenylboronic acids have shown varied results depending on the cell line and the specific compound.[23][24] Further in vivo studies are necessary to fully assess their safety profile for therapeutic use.

The field of nitrophenylboronic acids in medicinal chemistry is rapidly evolving. Future research will likely focus on:

-

Development of novel NPBA derivatives: Synthesizing new compounds with improved selectivity, potency, and biocompatibility.

-

Multifunctional systems: Designing theranostic agents that combine the diagnostic (sensing) and therapeutic (drug delivery, enzyme inhibition) capabilities of NPBAs.

-

Advanced in vivo studies: Translating the promising in vitro results into preclinical and clinical applications.

The unique and tunable properties of nitrophenylboronic acids position them as a powerful and versatile platform for addressing a wide range of challenges in modern medicine.

References

- Kalyanaraman, B., et al. (2009). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite. Free Radical Biology and Medicine.

- Sikora, A., et al. (2011).

- Gallardo-Williams, M. T., et al. (2003). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid.

- Zielonka, J., et al. (2012). Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid. Methods in Molecular Biology.

- Zhang, Y., et al. (2015). A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation.

- Kalyanaraman, B., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology.

- Yang, B., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Advances.

- Chen, W., et al. (2023).

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. Retrieved from [Link]

- Raines, R. T., et al. (2010). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society.

- Google Patents. (n.d.). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

- Baker, S. J., et al. (2018). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Folia Biologica.

- Chen, W., et al. (2023).

-

Cy-Tera. (n.d.). Intro to DOT language. Retrieved from [Link]

- Ambikapathi, G., et al. (2013). Pros and Cons of Current Approaches for Detecting Peroxynitrite and Their Applications. Journal of Analytical & Bioanalytical Techniques.

- Wang, Y., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery.

- Sikora, A., et al. (2014). Bioluminescent detection of peroxynitrite with a boronic acid-caged luciferin. Nitric Oxide.

- Hecker, S. J., et al. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. Frontiers in Molecular Biosciences.

- Denmeade, S. R., et al. (2009). OPTIMIZATION OF PEPTIDE-BASED INHIBITORS OF PROSTATE-SPECIFIC ANTIGEN (PSA) AS TARGETED IMAGING AGENTS FOR PROSTATE CANCER. Journal of Medicinal Chemistry.

- Puiggalí-Jou, A., et al. (2021). Advanced Control of Drug Delivery for In Vivo Health Applications via Highly Biocompatible Self-Assembled Organic Nanoparticles. ACS Omega.

- Papp-Wallace, K. M., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. mBio.

- Wang, C., et al. (2018). pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery.

-

ResearchGate. (n.d.). (a) Schematic illustration of pH responsive complexation between... Retrieved from [Link]

- Fan, J., et al. (2024). Role of Peroxynitrite in the Pathogenesis of Parkinson's Disease and Its Fluorescence Imaging-Based Detection.

- Ishihara, K., et al. (2011). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.

-

ResearchGate. (n.d.). (a,b) The pH‐responsive drug release pattern in various conditions... Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. Cells... Retrieved from [Link]

- Yu, F., et al. (2014). A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells.

- Chang, C. J., et al. (2006). Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society.

- Yin, R., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Sakagami, H., et al. (2008). Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. Anticancer Research.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments. Retrieved from [Link]

-

Scite. (n.d.). Synthesis and Characterization of Nanomaterials for Electrochemical Sensors. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

- Pisha, E., et al. (1995). Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells. Journal of Pharmaceutical Sciences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

- 7. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 12. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 15. A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells | MDPI [mdpi.com]

- 16. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pH-responsive charge-reversal polymer-functionalized boron nitride nanospheres for intracellular doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. OPTIMIZATION OF PEPTIDE-BASED INHIBITORS OF PROSTATE-SPECIFIC ANTIGEN (PSA) AS TARGETED IMAGING AGENTS FOR PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher

Abstract

The trajectory of organic synthesis and medicinal chemistry has been profoundly shaped by the emergence and subsequent mastery of substituted phenylboronic acids. From their initial, challenging synthesis in the late 19th century to their current status as indispensable building blocks, their journey is one of evolving chemical ingenuity. This guide provides an in-depth exploration of the discovery, history, and core applications of these versatile reagents. We will traverse the causal evolution of their synthesis, from hazardous early methods to the refined and robust protocols of today. A significant focus will be placed on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. Furthermore, this guide will delve into the critical role of substituted phenylboronic acids in drug discovery, illustrated by their incorporation into FDA-approved therapeutics. Detailed experimental protocols for the synthesis of a representative substituted phenylboronic acid and its application in a Suzuki-Miyaura coupling are provided, alongside a discussion of key characterization techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights.

A Historical Perspective: From Hazardous Beginnings to Synthetic Staples

The story of phenylboronic acids begins not with a flash of insight, but with the arduous and hazardous experimentation characteristic of 19th-century chemistry. The first reported synthesis of a boronic acid was by Edward Frankland in 1860, who prepared ethylboronic acid through the air oxidation of triethylborane.[1][2] However, it was the work of Michaelis and Becker in 1880 that specifically brought phenylboronic acid into the chemical lexicon. Their method was a testament to the era's brute-force approach: heating diphenylmercury with boron trichloride in a sealed tube at temperatures ranging from 180°C to 200°C. This reaction yielded benzeneboronyl dichloride, which was then hydrolyzed to phenylboronic acid.

The reliance on highly toxic and volatile organomercury compounds underscored the significant hazards of early organometallic chemistry. The causality behind the shift to modern synthetic methods is rooted in the pursuit of safety, efficiency, and broader functional group tolerance. The advent of Grignard reagents in the early 20th century provided a safer and more versatile alternative to organomercury compounds for the formation of carbon-metal bonds. This pivotal development laid the groundwork for the most common contemporary synthesis of phenylboronic acids: the reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis. This method, while a significant improvement, still has limitations, particularly with substrates bearing functional groups that are incompatible with the highly reactive Grignard reagent.

The relentless drive for milder and more functional-group-tolerant methods has led to the development of a diverse array of synthetic strategies, including the Miyaura borylation, which utilizes palladium catalysis to couple aryl halides or triflates with a diboron reagent.[2] This evolution reflects a core principle in synthetic chemistry: the continuous refinement of methodologies to achieve greater control, efficiency, and safety.

The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The true ascent of substituted phenylboronic acids to their current prominence is inextricably linked to the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provides a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbons. The reaction's mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acids have made it a favored tool in both academic and industrial laboratories.[2]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

-